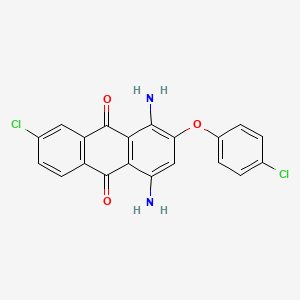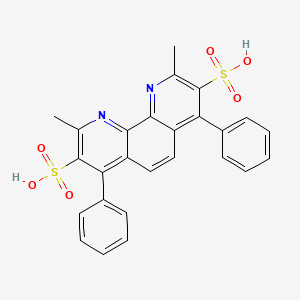
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its unique electronic properties and is widely used in various scientific and industrial applications, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of styrene and pyridine to form 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline.
Neutralization: The sulfonated product is neutralized with sodium carbonate to yield the disodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to remove the sulfonic acid groups, reverting to its parent phenanthroline structure.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reactions: Electrophilic reagents such as bromine or chloromethane are used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Parent phenanthroline structure.
Substitution: Various substituted phenanthroline derivatives.
Scientific Research Applications
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for organic synthesis.
Biology: Employed in biochemical assays to detect metal ions, particularly copper.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring system coordinate with metal ions, forming stable complexes. This chelation process is crucial for its applications in metal ion detection and catalysis . The sulfonic acid groups enhance the solubility of the compound in aqueous solutions, making it suitable for various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Lacks the sulfonic acid groups, making it less soluble in water.
4,7-Diphenyl-1,10-phenanthroline: Does not have the methyl groups at the 2 and 9 positions, affecting its electronic properties.
1,10-Phenanthroline: The parent compound, which lacks both the methyl and phenyl groups, resulting in different chemical behavior.
Uniqueness
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid is unique due to its combination of methyl, phenyl, and sulfonic acid groups. This combination imparts distinct electronic properties and solubility characteristics, making it highly versatile for various applications .
Properties
CAS No. |
99815-52-8 |
|---|---|
Molecular Formula |
C26H20N2O6S2 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid |
InChI |
InChI=1S/C26H20N2O6S2/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34) |
InChI Key |
SRQLSMYLXLDLLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)O)C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


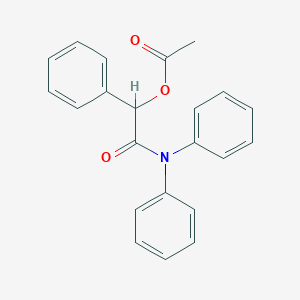

![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)
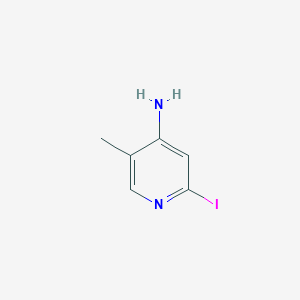
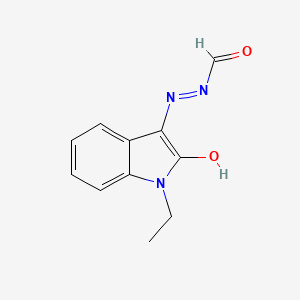
![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)


![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
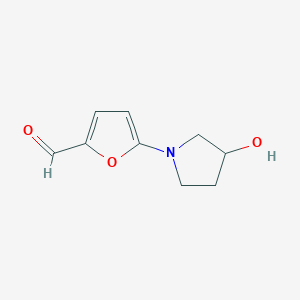
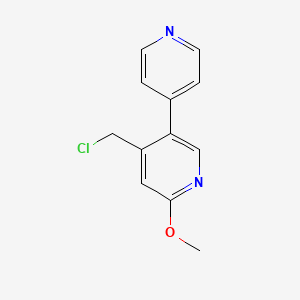

![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)
